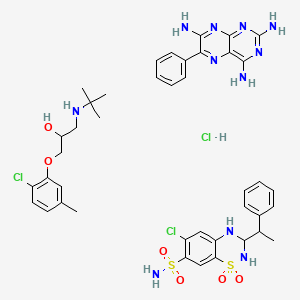![molecular formula C7H5N3O2 B1197101 2-Nitro-1H-benzo[d]imidazole CAS No. 5709-67-1](/img/structure/B1197101.png)
2-Nitro-1H-benzo[d]imidazole
概要
説明
2-Nitro-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a nitro group at the second position. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities.
作用機序
Target of Action
Imidazole derivatives, in general, are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, affecting various biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole derivatives can be influenced by various factors such as temperature, ph, and the presence of other chemical substances .
生化学分析
Biochemical Properties
2-Nitrobenzimidazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as protein kinase 2, by binding to their active sites and altering their function . Additionally, 2-Nitrobenzimidazole can interact with nucleic acids, potentially interfering with DNA replication and transcription processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases caused by aberrant enzyme activity or genetic mutations.
Cellular Effects
The effects of 2-Nitrobenzimidazole on various cell types and cellular processes are profound. In cancer cells, 2-Nitrobenzimidazole has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This compound can also affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, 2-Nitrobenzimidazole has been shown to disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Nitrobenzimidazole exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 2-Nitrobenzimidazole can interact with DNA and RNA, potentially causing mutations or inhibiting the transcription and translation processes . These molecular interactions underscore the compound’s potential as a versatile therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Nitrobenzimidazole in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Nitrobenzimidazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of the compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 2-Nitrobenzimidazole on cellular function have been observed, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Nitrobenzimidazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, 2-Nitrobenzimidazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Nitrobenzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can affect the overall metabolic flux and alter the levels of key metabolites, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 2-Nitrobenzimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, 2-Nitrobenzimidazole can bind to plasma proteins, influencing its distribution and bioavailability in different tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Nitrobenzimidazole is essential for its activity and function. The compound has been shown to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and transcription processes . Additionally, 2-Nitrobenzimidazole can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . The targeting signals and post-translational modifications that direct 2-Nitrobenzimidazole to specific cellular compartments are critical for its biological activity and therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions
2-Nitro-1H-benzo[d]imidazole can be synthesized through various methods. One common method involves the nitration of benzimidazole using a mixture of nitric acid and sulfuric acid. Another method involves the reduction of 2-nitroaniline followed by cyclization with formic acid, iron powder, and ammonium chloride . These reactions typically occur under controlled conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2-nitrobenzimidazole often involves large-scale nitration processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
2-Nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium methoxide and potassium carbonate are used in nucleophilic substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway
Major Products Formed
Reduction: 2-Aminobenzimidazole
Substitution: Various substituted benzimidazoles depending on the nucleophile used
Cyclization: Complex heterocyclic compounds with potential biological activities
科学的研究の応用
2-Nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, plasticizers, and other industrial chemicals .
類似化合物との比較
2-Nitro-1H-benzo[d]imidazole can be compared with other nitro-substituted benzimidazoles and related compounds:
2-Nitroimidazole: Similar in structure but lacks the benzene ring, making it less stable.
5-Nitrobenzimidazole: The nitro group is positioned differently, leading to variations in reactivity and biological activity.
2-Aminobenzimidazole: The amino group replaces the nitro group, resulting in different chemical properties and applications .
These comparisons highlight the unique properties of 2-nitrobenzimidazole, such as its stability and reactivity, which make it valuable in various scientific and industrial applications.
特性
IUPAC Name |
2-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTDQDCPEZRVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205706 | |
| Record name | 2-Nitrobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5709-67-1 | |
| Record name | 2-Nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5709-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005709671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703981 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-Nitrobenzimidazole as a radiosensitizer?
A: While the exact mechanism is not fully elucidated in the provided research, 2-Nitrobenzimidazole likely functions as a hypoxic cell radiosensitizer. [] This means it enhances the effectiveness of radiation therapy in cancer cells that have low oxygen levels (hypoxic). These hypoxic cells are often more resistant to radiation than well-oxygenated cells. Further research is needed to determine the precise molecular interactions involved.
Q2: What are the limitations of using 2-Nitrobenzimidazole as a radiosensitizer based on current research?
A: Research indicates some limitations to 2-Nitrobenzimidazole's use. Toxicity is a concern; in mice, doses of 100 mg/kg elicited acute toxic signs, partially attributed to the high pH of the injection solution. [] Additionally, while 2-Nitrobenzimidazole shows promise in enhancing tumor response to radiation in vivo, its effectiveness peaks within a short timeframe after administration (5-10 minutes), requiring precise timing for treatment. [] Further investigation into its pharmacokinetic properties and potential long-term effects is necessary.
Q3: What are the future directions for research on 2-Nitrobenzimidazole and its analogs?
A3: Future research should focus on several key areas:
- Improved Drug Delivery: Strategies to improve the delivery of 2-Nitrobenzimidazole specifically to tumor tissues could enhance its efficacy and reduce potential side effects. []
- Structure-Activity Relationship Studies: Exploring structural modifications to the 2-Nitrobenzimidazole scaffold could lead to the discovery of analogs with improved potency, pharmacokinetic properties, and lower toxicity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)





